1-(4-Methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea
CAS No.:
Cat. No.: VC15703520
Molecular Formula: C16H14N4OS
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N4OS |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methylphenyl)thiourea |
| Standard InChI | InChI=1S/C16H14N4OS/c1-10-6-8-11(9-7-10)17-16(22)20-19-14-12-4-2-3-5-13(12)18-15(14)21/h2-9,18,21H,1H3,(H,17,22) |
| Standard InChI Key | RBMZNGCBFOXSBC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-(4-Methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea belongs to the thiourea family, characterized by a thiocarbonyl group (C=S) linked to two amine groups. Its structure integrates a 4-methylphenyl ring at the N1 position and a 2-oxoindole unit at the N3 position (Figure 1). The indole moiety contains a lactam ring (2-oxo group), which introduces hydrogen-bonding capabilities critical for target recognition .
Key structural attributes:
-
Molecular Weight: 326.4 g/mol.
-
Stereochemistry: The compound exhibits planar geometry around the thiourea core, with the 4-methylphenyl and indole groups adopting orthogonal orientations to minimize steric hindrance .
Spectroscopic and Crystallographic Data
X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters . The thiourea backbone forms intramolecular hydrogen bonds between the NH groups and the carbonyl oxygen of the indole, stabilizing the conformation .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 1-(4-methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea typically involves a two-step process:
-
Formation of the Thiourea Backbone: Reacting 4-methylphenyl isothiocyanate with ammonium thiocyanate yields the intermediate 1-(4-methylphenyl)thiourea.
-
Indole Functionalization: Coupling the intermediate with 3-amino-2-oxindole under acidic conditions (e.g., HCl/EtOH) facilitates nucleophilic substitution at the indole’s C3 position .
Optimization Notes:
-
Solvent Choice: Ethanol or DMF enhances reaction efficiency by solubilizing aromatic intermediates.
-
Catalysts: Lewis acids like ZnCl₂ improve regioselectivity during indole coupling .
Structural Analogues and SAR Insights
Modifications to the parent structure have identified key structure-activity relationships (SAR):
The 4-methylphenyl group optimizes steric and electronic interactions, while the 2-oxoindole moiety enhances hydrogen bonding with target proteins .
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays reveal cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.9 μM) and A549 lung adenocarcinoma (IC₅₀ = 11.2 μM) . The compound induces apoptosis via:
-
Mitochondrial Pathway Activation: Upregulation of Bax/Bcl-2 ratio (3.5-fold) and caspase-3 cleavage .
-
ROS Generation: 2.8-fold increase in intracellular reactive oxygen species, triggering DNA damage .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Moderate oral bioavailability (43%) due to high logP (3.2) and solubility limitations .
-
Metabolism: Hepatic oxidation via CYP3A4, producing inactive sulfoxide metabolites .
-
Excretion: Renal clearance (68%) with a half-life of 4.2 hours in murine models .
Toxicity Data
-
Acute Toxicity: LD₅₀ = 320 mg/kg (oral, rats).
-
Genotoxicity: Negative in Ames test, indicating low mutagenic risk .
Comparative Analysis with Related Thiourea Derivatives
| Compound | Target Affinity (Kd, nM) | Therapeutic Index |
|---|---|---|
| Methisazone | 190 (SARS-CoV-2 RdRp) | 15.2 |
| 1-(4-Methylphenyl) derivative | 84 (SARS-CoV-2 RdRp) | 22.7 |
| 1-(Naphthalen-1-yl) variant | 145 (HCV NS5B) | 18.9 |
The 4-methylphenyl variant exhibits superior target affinity and therapeutic indices, likely due to optimized hydrophobic interactions .
Future Directions and Challenges
Clinical Translation Barriers
-
Solubility Optimization: Prodrug strategies (e.g., phosphate esters) are under investigation to enhance aqueous solubility .
-
CYP Inhibition: Co-administration with CYP3A4 inhibitors may necessitate dose adjustments .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume